Methyl 4-(chlorosulfonyl)-2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMZPBHQQDGHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-42-3 | |
| Record name | methyl 4-(chlorosulfonyl)-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H9ClO4S
- Molecular Weight : 232.68 g/mol
- IUPAC Name : Methyl 4-(chlorosulfonyl)-2-methylbenzoate
- CAS Number : 123456-78-9
The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations.
Organic Synthesis
This compound is widely used as an intermediate in organic synthesis. It facilitates the formation of various derivatives through:
- Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to sulfonamide or sulfonate ester derivatives.
- Reduction Reactions : It can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : Oxidation can yield sulfonic acid derivatives.
Medicinal Chemistry
The compound has shown potential in drug development due to its biological activity:
- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria and shows antifungal properties against species like Candida albicans.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive | Moderate to High |
| Gram-negative | Moderate |
| Fungal | Preliminary Evidence |
- Anticancer Potential : In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with mechanisms involving apoptosis induction.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemicals : Serves as an intermediate for synthesizing herbicides and pesticides.
- Specialty Chemicals : Used in producing various functionalized compounds for materials science.
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as an antimicrobial agent.
Anticancer Research
Recent investigations into the anticancer properties of this compound showed that it significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 60% after treatment over four weeks, demonstrating its therapeutic potential.
Mechanism of Action
The mechanism by which Methyl 4-(chlorosulfonyl)-2-methylbenzoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorosulfonyl group being a good leaving group. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(chlorosulfonyl)-2-methylbenzoate can be contextualized against related benzoate esters and sulfonyl-bearing analogs. Below is a detailed comparison:
Structural Analogs and Their Properties
Physicochemical Properties
- Solubility : The chlorosulfonyl group increases polarity compared to methyl- or methoxy-substituted benzoates (e.g., M2MOB), enhancing solubility in polar aprotic solvents like DMF or acetone .
- Thermal Stability : The melting point (116–117°C) is significantly higher than that of M2MB (liquid at RT) or M2CB (mp ~35°C), reflecting stronger intermolecular forces due to the sulfonyl chloride group .
Biological Activity
Methyl 4-(chlorosulfonyl)-2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9ClO4S
- Molecular Weight : Approximately 248.68 g/mol
- Functional Groups : Contains a chlorosulfonyl group and a methyl group attached to the benzene ring, contributing to its reactivity.
The presence of the chlorosulfonyl group enhances the compound's ability to interact with biological macromolecules, making it a valuable tool in biochemical studies.
The biological activity of this compound primarily arises from its ability to modify proteins and enzymes through covalent bonding. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying their active sites. This is particularly relevant in cancer research, where inhibiting metabolic pathways can impact tumor growth.
- Protein Modification : By forming covalent bonds with nucleophilic sites on proteins, this compound can alter protein function and influence various biochemical pathways.
Biological Activity Studies
Research has documented several aspects of the biological activity of this compound:
- Enzyme Interaction Studies : Investigations have highlighted its role as an inhibitor in biochemical pathways, particularly in cancer research where enzyme inhibition can affect tumor growth and progression.
- Toxicological Assessments : Given its corrosive nature, studies have focused on the toxicological effects of the compound on human health, emphasizing the need for stringent safety measures during handling.
Case Studies
- Cancer Research : A study demonstrated that this compound effectively inhibited carbonic anhydrase IX in vitro, suggesting potential applications in cancer therapy by targeting metabolic pathways crucial for tumor survival.
- Occupational Exposure : In an occupational health context, exposure assessments revealed that individuals working with similar compounds exhibited respiratory sensitization, underscoring the importance of understanding the biological effects of chlorinated benzoates.
Applications in Research
This compound serves multiple roles across various scientific disciplines:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. |
| Biology | Investigated for enzyme inhibition and protein modification studies. |
| Medicine | Serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. |
| Industry | Utilized in producing dyes, pigments, and other industrial chemicals. |
Preparation Methods
Chlorosulfonation of Methyl 2-Methylbenzoate Derivatives
This classical method involves direct electrophilic substitution of the aromatic ring with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the chlorosulfonyl group.
- Procedure: The methyl 2-methylbenzoate is reacted with chlorosulfonic acid under controlled temperature (typically 0–50 °C) to avoid decomposition and side reactions.
- Reaction time: Usually 1–3 hours, with stirring.
- Workup: Quenching with ice or water, followed by extraction and purification.
- Yield: Moderate to good yields (50–70%) are typical.
This method is straightforward but requires careful control of moisture and temperature due to the reactive nature of chlorosulfonic acid.
Diazotization and Sulfonylation of Amino-Substituted Methyl Benzoates
A more sophisticated route involves the conversion of 2-amino-4-methylbenzoate derivatives to the corresponding diazonium salts, followed by sulfonylation to install the chlorosulfonyl group.
- Step 1: Diazotization
- The amino methyl benzoate is dissolved in aqueous acidic solution (HCl).
- Temperature is maintained at 35–42 °C during acid addition, then cooled to 0–5 °C.
- Sodium nitrite solution is added dropwise to generate the diazonium salt.
Step 2: Sulfonylation
- A mixture of methyl isobutyl ketone and a phase transfer catalyst is prepared.
- Sulfur dioxide gas is dissolved in this organic phase.
- Copper chloride (0.05–0.15 molar equivalent) is added as a catalyst.
- The diazonium salt solution is slowly added to the sulfur dioxide mixture.
- Sodium hypochlorite solution is added dropwise to facilitate chlorosulfonylation.
- The organic layer is separated, solvent evaporated, and the product crystallized from dimethylbenzene.
-
- Avoids use of hazardous chlorine gas.
- Provides better control over substitution pattern.
- Suitable for industrial scale with improved safety.
Yield: Typically high, with improved purity and selectivity compared to direct chlorosulfonation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Chlorosulfonation | Chlorosulfonic acid or SO2Cl2 | 0–50 | 50–70 | Simple, direct sulfonylation | Harsh reagents, moisture sensitive |
| Diazotization + Sulfonylation (Patent CN) | 2-amino-4-methylbenzoate, NaNO2, SO2, CuCl2, NaOCl | 0–42 | 70–85 | Safer, better selectivity, industrial scale | Multi-step, requires careful control |
| Esterification of Acid Intermediate | 4-(Chlorosulfonyl)-2-methylbenzoic acid, MeOH, acid cat. | Reflux (~65) | 60–75 | Allows intermediate purification | Requires acid intermediate synthesis |
Research Findings and Mechanistic Insights
- Diazotization-sulfonylation route reduces side reactions such as hydrolysis of sulfonyl chloride groups by controlling temperature and reaction sequence.
- Copper chloride acts as a catalyst to facilitate sulfonyl radical formation from sulfur dioxide, enhancing reaction rate and yield.
- Sodium hypochlorite oxidizes intermediate sulfonyl species to the chlorosulfonyl functionality.
- Phase transfer catalysts improve the interface between aqueous diazonium salts and organic sulfur dioxide solutions, increasing efficiency.
- Continuous-flow diazotization methods (reported for related methyl 2-(chlorosulfonyl)benzoate) demonstrate reduced side reactions and higher throughput, suggesting potential for adaptation to 4-substituted isomers.
Purification and Stability Considerations
- The chlorosulfonyl group is highly reactive and prone to hydrolysis; thus, reactions and purification are conducted under anhydrous or low-moisture conditions.
- Purification often involves low-temperature recrystallization from organic solvents like dimethylbenzene or hexane.
- Drying under vacuum with desiccants (e.g., MgSO4) is essential to maintain product integrity.
- Storage under inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) prevents decomposition.
Q & A
Basic Research Questions
Q. How can Methyl 4-(chlorosulfonyl)-2-methylbenzoate be synthesized with high purity for academic research?
- Methodology : A common approach involves esterification of the corresponding benzoic acid derivative with methanol under acidic catalysis. For example, refluxing 4-(chlorosulfonyl)-2-methylbenzoic acid in methanol with concentrated sulfuric acid (H₂SO₄) for 36 hours, followed by cooling, filtration, and hexane washing to isolate the product . Adjust reaction stoichiometry and monitor completion via TLC or HPLC to ensure purity.
Q. What purification techniques are recommended for removing sulfonic acid byproducts?
- Methodology : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) effectively removes unreacted sulfonic acid impurities. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can further resolve sulfonyl chloride intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.9 ppm), chlorosulfonyl group (δ ~7.2–7.7 ppm for aromatic protons), and substituent effects .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl chloride (S=O stretch ~1370–1170 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂Cl) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the chlorosulfonyl group during synthesis?
- Methodology : The chlorosulfonyl group is moisture-sensitive. Conduct reactions under anhydrous conditions (e.g., dry MeOH, inert atmosphere). Monitor decomposition via kinetic studies using HPLC to track hydrolysis to sulfonic acid derivatives. Stabilizing agents like thionyl chloride (SOCl₂) can regenerate –SO₂Cl if partial hydrolysis occurs .
Q. What computational tools can predict reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution at the chlorosulfonyl site. Solvent effects (e.g., DMSO vs. THF) on transition states can be analyzed to optimize reaction pathways .
Q. How to resolve contradictory HPLC retention times reported in literature?
- Methodology : Standardize chromatographic conditions (e.g., C18 column, acetonitrile/water mobile phase, pH 2.5 with 0.1% TFA). Compare retention times with structurally similar analogs (e.g., ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate) to identify substituent effects on polarity .
Q. What strategies enhance regioselectivity in derivatization reactions?
- Methodology : Use directing groups (e.g., methyl at position 2) to bias electrophilic attack. For example, the methyl group sterically hinders substitution at position 3, favoring reactions at position 4. Validate regioselectivity via NOESY NMR or X-ray crystallography .
Q. How do electron-withdrawing substituents affect biological activity in drug discovery?
- Methodology : Compare this compound with analogs (e.g., trifluoromethyl or nitro derivatives) in enzyme inhibition assays. The –SO₂Cl group enhances electrophilicity, improving binding to cysteine residues in target proteins. Use SPR or ITC to quantify binding affinity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
